BenchChemオンラインストアへようこそ!

2-Bromo-5-iodotoluene

Physical Property Verification Incoming Raw Material Inspection Quality Control

2-Bromo-5-iodotoluene (CAS 202865-85-8) is a dihalogenated aromatic compound featuring both bromine and iodine substituents on a toluene scaffold. Commercially supplied as a light orange to yellow-green clear liquid with a minimum purity of 98.0% (GC) and a specific gravity of 2.10 (20/20°C) , this intermediate serves as a versatile building block in pharmaceutical and agrochemical synthesis.

Molecular Formula C7H6BrI
Molecular Weight 296.93 g/mol
CAS No. 202865-85-8
Cat. No. B1273150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-iodotoluene
CAS202865-85-8
Molecular FormulaC7H6BrI
Molecular Weight296.93 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)I)Br
InChIInChI=1S/C7H6BrI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3
InChIKeyQSQOGKONVJDRNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-iodotoluene (CAS 202865-85-8): Technical Baseline for Procurement and Research Selection


2-Bromo-5-iodotoluene (CAS 202865-85-8) is a dihalogenated aromatic compound featuring both bromine and iodine substituents on a toluene scaffold. Commercially supplied as a light orange to yellow-green clear liquid with a minimum purity of 98.0% (GC) and a specific gravity of 2.10 (20/20°C) , this intermediate serves as a versatile building block in pharmaceutical and agrochemical synthesis. Its differentiated C–I and C–Br bonds enable sequential, site-selective cross-coupling strategies that are not achievable with symmetrical dihalogen analogs .

Why Generic Substitution of 2-Bromo-5-iodotoluene with Dihalotoluene Analogs Compromises Synthetic Outcomes


Replacing 2-bromo-5-iodotoluene with a symmetrical dihalogen analog such as 2,5-dibromotoluene introduces a critical regiochemical ambiguity. In the published synthesis of matrix metalloprotease (MMP) inhibitors, lithiation of 2,5-dibromotoluene with n-butyllithium at −75°C produces an unresolvable mixture of 5-lithio and 2-lithio regioisomers that requires flash chromatographic separation [1]. In contrast, 2-bromo-5-iodotoluene undergoes regioselective metallation exclusively at the 5-position bearing the iodine, delivering a single organometallic intermediate [1][2]. This binary outcome—selective vs. non-selective functionalization—fundamentally determines process feasibility and cost, making generic substitution chemically inadmissible for precision synthesis workflows.

2-Bromo-5-iodotoluene: Quantitative Evidence Guide for Differentiated Procurement Decisions


Specific Gravity and Density as a Definitive Purity and Identity Metric vs. 2,5-Dibromotoluene and 2-Bromo-5-chlorotoluene

The specific gravity of 2-bromo-5-iodotoluene is 2.10 (20/20°C) , which is 13.5% higher than that of 2,5-dibromotoluene at 1.85 (20/20°C) and 34.6% higher than that of 2-bromo-5-chlorotoluene at 1.56 (20/20°C) . The refractive index further differentiates the compound: n20/D 1.649–1.653 for the target compound vs. 1.601–1.603 for 2,5-dibromotoluene . These orthogonal physical constants provide two independent metrics for identity confirmation.

Physical Property Verification Incoming Raw Material Inspection Quality Control Procurement Specification

Regioselective Metallation: Single Regioisomer from 2-Bromo-5-iodotoluene vs. Regioisomeric Mixture from 2,5-Dibromotoluene

In the published Pfizer synthesis of MMP inhibitor intermediates, lithiation of 2-bromo-5-iodotoluene (VI) with n-butyllithium proceeds with complete regioselectivity at the iodine-bearing C-5 position, yielding a single 5-lithio species that is directly trapped with N-Boc-4-piperidone [1]. The direct comparator, 2,5-dibromotoluene (I), under identical conditions (n-BuLi, −75°C), yields an unresolvable mixture of 5-lithio (II) and 2-lithio (III) regioisomers, requiring flash chromatographic separation of downstream products [1]. No further purification is needed for the product derived from 2-bromo-5-iodotoluene.

Regioselective Lithiation Process Chemistry MMP Inhibitor Synthesis Pharmaceutical Intermediate

Synthesis Yield Improvement: ≥72% Iodine Atom Yield (CN105016963A) vs. Prior Art 66.1%

The patent CN105016963A discloses an improved synthetic method for 2-bromo-5-iodotoluene using o-toluidine as starting material through iodination (I₂/Na₂CO₃·1.5H₂O₂), diazotization, and one-pot bromination (NaNO₂/HBr, Cu powder/CuBr catalyst). The total mole yield of iodine atoms achieved is ≥72% [1], representing a 5.9 percentage point absolute increase over the prior art yield of 66.1% reported in the literature (Applied Chemistry, 2012, 41(7): 1291–1293) [1]. This yield improvement is accompanied by reduced auxiliary material complexity and recyclable hydrobromic acid [1].

Synthesis Efficiency Process Yield Optimization Green Chemistry Metrics Cost of Goods

Innate C–I > C–Br Reactivity Bias Enables Sequential, Site-Selective Cross-Coupling Unattainable with Symmetrical Dihalo Analogs

The bond dissociation energy of the C–I bond (240 kJ/mol, ~57 kcal/mol) is approximately 13% lower than that of the C–Br bond (276 kJ/mol, ~66 kcal/mol) [1], establishing an inherent thermodynamic bias for oxidative addition at iodine. This principle has been harnessed in a general Ni-catalyzed C(sp²)–I selective cross-electrophile coupling (XEC) of bromo(iodo)arenes with alkyl bromides, which displays excellent C–I selectivity and functional group compatibility [2]. Unlike symmetrical 2,5-dibromotoluene, where both halogens are chemically equivalent and lead to statistical mixtures upon monofunctionalization, 2-bromo-5-iodotoluene permits programmable, two-step diversification: first at iodine, then at bromine, without intermediate purification [2].

Sequential Cross-Coupling C–I Selective Functionalization Molecular Complexity Generation Suzuki-Miyaura Nickel Catalysis

2-Bromo-5-iodotoluene: Evidence-Backed Research and Industrial Application Scenarios for Targeted Procurement


Synthesis of Matrix Metalloprotease (MMP) Inhibitor Intermediates – Pfizer Route

2-Bromo-5-iodotoluene is the definitive starting material for the regioselective metallation step in the synthesis of hydroxamic acid-based MMP inhibitors, as originally published by Pfizer Inc. (EP 1036062; WO 9929667) [1]. The 2,5-dibromotoluene alternative leads to an unresolvable regioisomeric mixture, necessitating flash chromatography and reducing overall yield [1]. Procuring 2-bromo-5-iodotoluene guarantees compatibility with the published route and avoids the separation burden, making it the mandatory choice for medicinal chemistry groups and CROs replicating or optimizing this inhibitor class.

Sequential, Site-Selective Cross-Coupling for Complex Biaryl and Alkyl-Aryl Architectures

The C–I bond of 2-bromo-5-iodotoluene undergoes selective oxidative addition under Pd(0) or Ni(0) catalysis before the C–Br bond, enabling sequential Suzuki-Miyaura, Sonogashira, or cross-electrophile coupling without intermediate deprotection or purification [1]. This capability is particularly valuable for constructing unsymmetrical terphenyls, drug-like biaryl ethers, and functionalized stilbenes where precise control over substitution pattern is critical. Symmetrical dihalotoluenes cannot deliver this level of programmed selectivity and require additional synthetic steps to differentiate equivalent halogens.

Agrochemical Lead Optimization and Structure-Activity Relationship (SAR) Studies

In agrochemical R&D, 2-bromo-5-iodotoluene enables the systematic exploration of substituent effects on biological activity through iterative coupling at the iodine position followed by diversification at the bromine site [1]. This sequential functionalization strategy accelerates SAR campaigns for herbicides, insecticides, and fungicides by allowing chemists to generate focused compound libraries from a single, commercially available linchpin. Suppliers offering ≥98% purity (GC) with documented lot-specific certificates of analysis (CoA) are preferred to ensure reproducibility across multi-batch synthesis campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-iodotoluene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.